![molecular formula C19H18ClN5OS B2837017 (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797871-08-9](/img/structure/B2837017.png)
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
- Pyrazole derivatives have demonstrated promising antidiabetic properties . In this context, the compound’s α-glucosidase inhibition activity is noteworthy. Specifically, compounds 4g, 4h, and 4n exhibited significant α-glucosidase inhibition with IC50 values of 20.12 µM, 21.55 µM, and 24.92 µM, respectively.
- Several pyrazole-based molecules have shown potent anticancer activity . Among the synthesized compounds, 4h, 4d, and 4e displayed remarkable anticancer activity against A549 (human lung carcinoma) cell lines, with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM, respectively.
Antidiabetic Activity
Anticancer Potential
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZZRVOKHVHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.